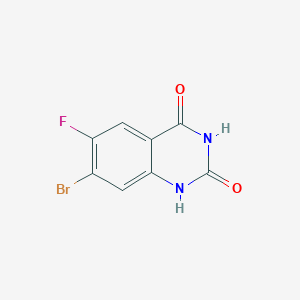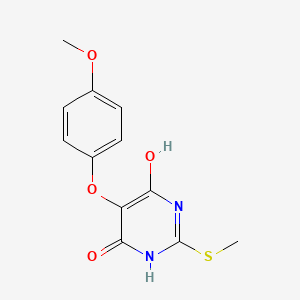![molecular formula C12H13BrF3NO2 B3027809 tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate CAS No. 1393442-28-8](/img/structure/B3027809.png)
tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate
Overview
Description
tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate: is a chemical compound with the molecular formula C12H13BrF3NO2 and a molecular weight of 340.14 g/mol . It is a solid compound that is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
The synthesis of tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction:
Common Reagents and Conditions: Palladium catalysts are commonly used in Suzuki coupling reactions, along with bases like cesium carbonate and solvents like 1,4-dioxane.
Scientific Research Applications
tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate primarily involves its role as a substrate in chemical reactions. In Suzuki coupling reactions, for example, the compound undergoes a palladium-catalyzed cross-coupling with boronic acids to form biaryl products . The presence of the tert-butoxycarbonyl (BOC) group provides protection to the amine functionality, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate include:
tert-butyl N-(4-bromophenyl)carbamate: This compound also contains a bromophenyl group and a tert-butoxycarbonyl group, making it suitable for similar reactions.
tert-butyl N-(4-bromobutyl)carbamate: This compound has a similar structure but with a butyl group instead of a phenyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which can influence the compound’s electronic properties and reactivity, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-9-5-4-7(13)6-8(9)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPNUIOGCQEMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138589 | |
| Record name | Carbamic acid, N-[4-bromo-2-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-28-8 | |
| Record name | Carbamic acid, N-[4-bromo-2-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4-bromo-2-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027726.png)
![1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027727.png)
![3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027728.png)






![1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3027742.png)




